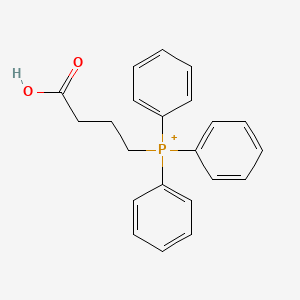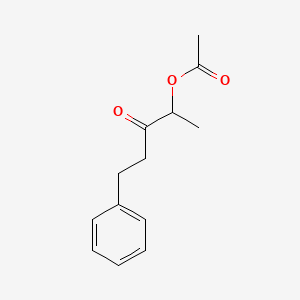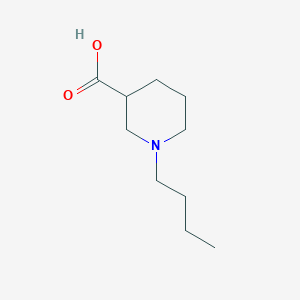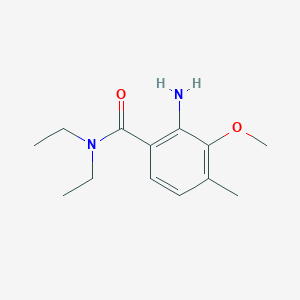
2-Amino-N,N-diethyl-3-methoxy-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N,N-diethyl-3-methoxy-4-methylbenzamide is an organic compound with a complex structure that includes an amide group, an amino group, and various alkyl and methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-diethyl-3-methoxy-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 3-methoxy-4-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidation: The resulting 2-amino-3-methoxy-4-methylbenzoic acid is then reacted with diethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N,N-diethyl-3-methoxy-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-hydroxy-N,N-diethyl-3-methoxy-4-methylbenzamide.
Reduction: Formation of 2-amino-N,N-diethyl-3-methoxy-4-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-N,N-diethyl-3-methoxy-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-N,N-diethyl-3-methoxy-4-methylbenzamide involves its interaction with specific molecular targets. The amino and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The methoxy and methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-3-methylbenzamide: Known for its use as an insect repellent.
2-Amino-N,N-diethylbenzamide: Lacks the methoxy and methyl groups, resulting in different chemical properties.
3-Methoxy-4-methylbenzamide: Lacks the amino and diethyl groups, affecting its reactivity and applications.
Uniqueness
2-Amino-N,N-diethyl-3-methoxy-4-methylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and methoxy groups allows for diverse chemical modifications and interactions with biological targets.
Propiedades
Número CAS |
88733-55-5 |
|---|---|
Fórmula molecular |
C13H20N2O2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-amino-N,N-diethyl-3-methoxy-4-methylbenzamide |
InChI |
InChI=1S/C13H20N2O2/c1-5-15(6-2)13(16)10-8-7-9(3)12(17-4)11(10)14/h7-8H,5-6,14H2,1-4H3 |
Clave InChI |
AJTHLGSZJKWFMS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(C(=C(C=C1)C)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


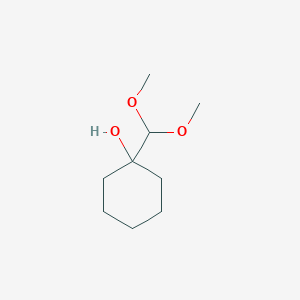

![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)
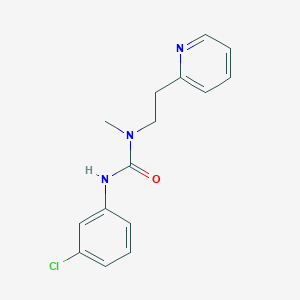
![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)
![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)
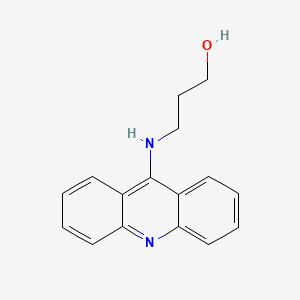
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
